
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate is an organic compound with a complex structure that includes a chloro-substituted phenoxy group and a butenedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate typically involves the reaction of 4-chloro-2-formylphenol with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-chloro-2-carboxyphenoxy)but-2-enedioate.
Reduction: 2-(4-chloro-2-hydroxyphenoxy)but-2-enedioate.
Substitution: 2-(4-substituted-2-formylphenoxy)but-2-enedioate.
Scientific Research Applications
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-bromo-2-formylphenoxy)but-2-enedioate
- Dimethyl 2-(4-fluoro-2-formylphenoxy)but-2-enedioate
- Dimethyl 2-(4-methyl-2-formylphenoxy)but-2-enedioate
Uniqueness
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate is unique due to the presence of the chloro group, which imparts distinct reactivity and potential biological activity compared to its analogs. The chloro group can influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
64657-40-5 |
|---|---|
Molecular Formula |
C13H11ClO6 |
Molecular Weight |
298.67 g/mol |
IUPAC Name |
dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate |
InChI |
InChI=1S/C13H11ClO6/c1-18-12(16)6-11(13(17)19-2)20-10-4-3-9(14)5-8(10)7-15/h3-7H,1-2H3 |
InChI Key |
JBSKTUMLOIZZBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)OC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
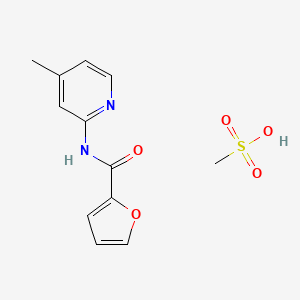

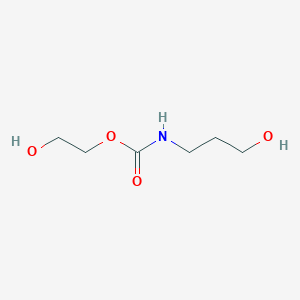
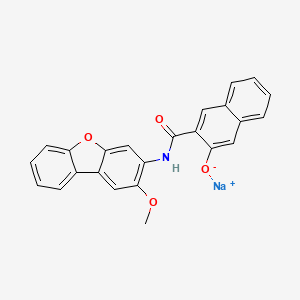
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
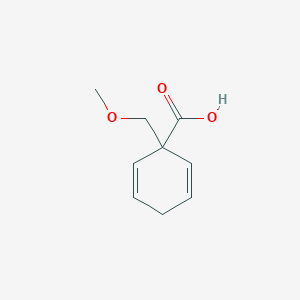
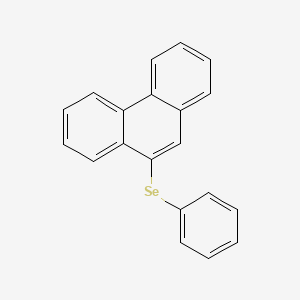
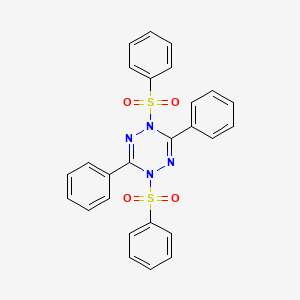

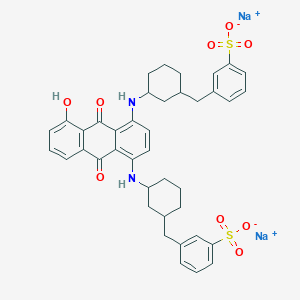
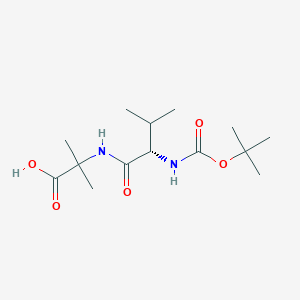
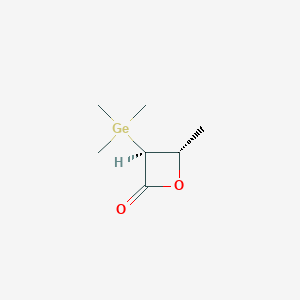
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
